Ardicrenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ardicrenin is a peptide hormone that is produced in the kidney and plays a crucial role in regulating blood pressure and fluid balance in the body. It is a member of the renin-angiotensin system (RAS), which is a complex hormonal system that regulates blood pressure, fluid balance, and electrolyte homeostasis. Ardicrenin is synthesized from its precursor, prorenin, which is produced in the juxtaglomerular cells of the kidney.

Aplicaciones Científicas De Investigación

Identification and Characterization

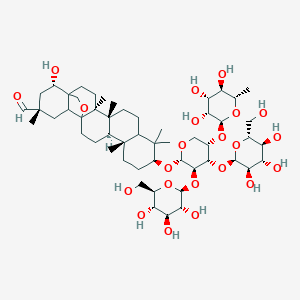

Ardicrenin, a triterpenoid saponin, was first isolated from the roots of Ardisia crenata Sims. Its structure was characterized as cyclamiretin A-3-O-[alpha-L-rhamnopyranosyl-(1----4)-beta-D-glucopyranosyl-(1----4)][beta-D-glucopyranosyl-(1----2)]-alpha-L-arabinopyranoside (Maotian et al., 1992).

Enhancement Techniques

A study developed a system to enhance the content of ardicrenin in hairy roots of Ardisia crenata plants. This method was found to significantly increase ardicrenin production compared to natural plants, suggesting its potential for alternative medicine applications (Hu et al., 2020).

Extraction Optimization

Research focused on optimizing the extraction process of ardicrenin from Ardisia crenata. The study established an effective methodology for extracting ardicrenin, providing a basis for its mass extraction for further research and application (Zhang Xue-yi, 2009).

Anti-tumor Potential

A study identified the anti-tumor activities of ardicrenin in vitro. Ardicrenin demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent (Lin-chun et al., 2007).

Cytotoxic Activities

Further research on Ardisia crenata roots isolated ardicrenin and other compounds, evaluating their cytotoxic activities. Ardicrenin showed notable cytotoxicity against multiple cell lines, reinforcing its potential in cancer treatment (Song et al., 2021).

Propiedades

Número CAS |

143016-77-7 |

|---|---|

Nombre del producto |

Ardicrenin |

Fórmula molecular |

C53H86O22 |

Peso molecular |

1075.2 g/mol |

Nombre IUPAC |

(4S,5R,10S,13R,14R,20S,22S)-22-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)17-30(57)52(29,22-68-53)15-14-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48-,49-,50+,51-,52?,53?/m0/s1 |

Clave InChI |

AWHOLZVUVDYTBG-AZDDWXAASA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](C[C@@H](C1(CC[C@]8([C@@]7(CCC6C5(C)C)C)C)CO9)O)(C)C=O)C)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CCC1(C8CC(CC1O)(C)C=O)CO9)C)C)C)O)O)O |

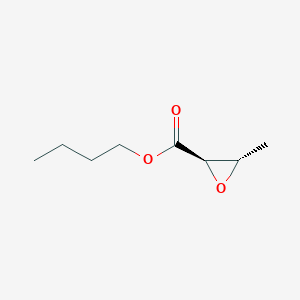

Pictogramas |

Irritant |

Sinónimos |

ardicrenin cyclamiretin A-3-O-(alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-4))(beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)